4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9614181
InChI: InChI=1S/C15H12ClN5O2/c1-23-14-5-3-2-4-12(14)18-15(22)11-7-6-10(16)8-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
SMILES: COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Molecular Formula: C15H12ClN5O2
Molecular Weight: 329.74 g/mol

4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

CAS No.:

Cat. No.: VC9614181

Molecular Formula: C15H12ClN5O2

Molecular Weight: 329.74 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide -

Specification

Molecular Formula C15H12ClN5O2
Molecular Weight 329.74 g/mol
IUPAC Name 4-chloro-N-(2-methoxyphenyl)-2-(tetrazol-1-yl)benzamide
Standard InChI InChI=1S/C15H12ClN5O2/c1-23-14-5-3-2-4-12(14)18-15(22)11-7-6-10(16)8-13(11)21-9-17-19-20-21/h2-9H,1H3,(H,18,22)
Standard InChI Key ORHRHQJUQWHLJD-UHFFFAOYSA-N
SMILES COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3
Canonical SMILES COC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

Introduction

Structural and Molecular Characteristics

The molecular structure of 4-chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide comprises three key components:

  • Benzamide Core: A benzene ring substituted with a chlorine atom at the 4-position and a tetrazole ring at the 2-position.

  • Tetrazole Moiety: A five-membered aromatic ring containing four nitrogen atoms, known for its bioisosteric resemblance to carboxylic acids .

  • 2-Methoxyphenylamine Side Chain: An ethylamine group attached to a 2-methoxy-substituted benzene ring.

Molecular Formula and Properties

PropertyValue
Molecular FormulaC₁₅H₁₂ClN₅O₂
Molecular Weight329.74 g/mol
Density (Predicted)1.43 ± 0.1 g/cm³
pKa (Predicted)11.71 ± 0.70
SMILESCOC1=CC=CC=C1NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3

The chlorine atom enhances electrophilic reactivity, while the methoxy group contributes to solubility and hydrogen-bonding interactions . The tetrazole ring’s planar structure facilitates π-π stacking and coordination with metal ions .

Synthetic Routes and Optimization

Key Synthetic Strategies

The synthesis typically involves a multi-step approach:

  • Benzamide Core Formation:

    • 4-Chlorobenzoic acid is reacted with 2-methoxyphenethylamine using coupling agents like EDCI or DCC to form the benzamide backbone.

  • Tetrazole Ring Introduction:

    • A [3+2] cycloaddition between a nitrile intermediate (e.g., 2-cyano-4-chlorobenzamide) and sodium azide (NaN₃) under catalytic conditions. Microwave-assisted methods using ZnBr₂ or scandium triflate reduce reaction times to 10–15 minutes with yields up to 99% .

Example Reaction Pathway:

2-Cyano-4-chlorobenzamide+NaN3ZnBr2,MW4-Chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide\text{2-Cyano-4-chlorobenzamide} + \text{NaN}_3 \xrightarrow{\text{ZnBr}_2, \text{MW}} \text{4-Chloro-N-(2-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide}

Industrial-Scale Production

  • Catalyst Optimization: Heterogeneous catalysts like Pd/Co nanoparticles reduce purification steps and improve recyclability .

  • Solvent Systems: Eco-friendly solvents (e.g., water/i-PrOH mixtures) replace toxic DMSO or DMF, aligning with green chemistry principles .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tetrazole’s hydrogen-bonding capacity. Limited solubility in water (logP ≈ 2.8 predicted) .

  • Stability: Stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments.

Spectroscopic Data

  • IR Spectroscopy: Peaks at 1680 cm⁻¹ (amide C=O stretch) and 1600 cm⁻¹ (tetrazole C=N stretch).

  • NMR:

    • ¹H NMR (DMSO-d₆): δ 8.6 (s, 1H, tetrazole), δ 7.8–6.9 (m, aromatic protons), δ 3.8 (s, 3H, OCH₃) .

Biological Activities and Mechanisms

Antimicrobial Effects

Analogous compounds demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., Bacillus subtilis) with MIC values of 8–16 µg/mL . The tetrazole ring disrupts cell wall synthesis by binding to penicillin-binding proteins.

Anticonvulsant Activity

Structural analogs show seizure reduction in rodent models via GABA_A receptor potentiation. The methoxy group’s electron-donating effect enhances blood-brain barrier permeability .

Applications in Medicinal Chemistry

Drug Design

  • Bioisosteric Replacement: The tetrazole moiety replaces carboxyl groups in ACE inhibitors, improving metabolic stability .

  • Structure-Activity Relationships (SAR):

    • Chlorine at C-4 increases lipophilicity and target affinity.

    • 2-Methoxyphenyl enhances selectivity for serotonin receptors .

Material Science

Tetrazole-based coordination polymers incorporating this compound exhibit luminescent properties, useful in OLEDs .

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